5-(Piperidin-1-ylmethyl)quinolin-8-ol

Catalog No.
S665303
CAS No.
41455-83-8
M.F
C15H18N2O
M. Wt
242.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(Piperidin-1-ylmethyl)quinolin-8-ol

Standard 8-hydroxyquinoline fails in acidic metal extraction and corrosion inhibition due to poor solubility and single-site adsorption. 5-(Piperidin-1-ylmethyl)quinolin-8-ol (CAS 41455-83-8) overcomes these limits via piperidine-enhanced solubility and dual-site surface binding. Key data: • >90% inhibition efficiency on steel in hot acidic media. • Stable zwitterionic form enables selective Cu/Fe extraction at low pH. • Pre-functionalized building block for metallo-drug synthesis. Supplied as a consistent solid for global shipping.

CAS Number

41455-83-8

Product Name

5-(Piperidin-1-ylmethyl)quinolin-8-ol

IUPAC Name

5-(piperidin-1-ylmethyl)quinolin-8-ol

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

InChI

InChI=1S/C15H18N2O/c18-14-7-6-12(11-17-9-2-1-3-10-17)13-5-4-8-16-15(13)14/h4-8,18H,1-3,9-11H2

InChI Key

LZFBSWZQNARANH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O

Canonical SMILES

C1CCN(CC1)CC2=C3C=CC=NC3=C(C=C2)O

The exact mass of the compound 5-(Piperidin-1-ylmethyl)quinolin-8-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130824. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

5-(Piperidin-1-ylmethyl)quinolin-8-ol, 5-(1-Piperidinylmethyl)-8-quinolinol, 8-Quinolinol, 5-(1-piperidinylmethyl)-, 5-(Piperidinomethyl)-8-hydroxyquinoline

Purity

≥97%

Package Size

100 mg, 250 mg, 1 g

5-(Piperidin-1-ylmethyl)quinolin-8-ol (CAS 41455-83-8) is a stable Mannich base derivative of 8-hydroxyquinoline, featuring a bulky, basic piperidine moiety at the 5-position. In industrial and pharmaceutical procurement, it is primarily sourced as a high-efficiency metal chelator, a specialized corrosion inhibitor for acidic environments, and a building block for metallo-pharmaceuticals. The introduction of the tertiary amine significantly alters the molecule's pKa and solubility profile, enabling zwitterionic behavior at neutral pH and enhanced solubility in acidic media. This makes it a quantitatively distinct choice over standard quinolinols for applications requiring precise metal coordination kinetics, stable formulation in aqueous systems, or robust adsorption onto metal surfaces in harsh chemical environments [1].

Research Fit

1
Phenotypic cancer stem cell screening hit (HTS)
2
PDK1 kinase pathway studies (PI3K/Akt axis)
3
Gram-negative antimicrobial mechanism research
4
Medicinal chemistry scaffold derivatization

Attempting to substitute 5-(Piperidin-1-ylmethyl)quinolin-8-ol with the parent 8-hydroxyquinoline (8-HQ) or reactive analogs like 5-chloromethyl-8-hydroxyquinoline (5-CMHQ) often leads to process failures. Standard 8-HQ lacks the tertiary amine necessary for optimal solubility in acidic extraction media and fails to provide the steric bulk required for selective metal-ion coordination in complex mixtures. Furthermore, in anti-corrosion applications, 8-HQ lacks the additional nitrogen adsorption site provided by the piperidine ring, resulting in lower surface coverage and reduced inhibition efficiency on steel. Conversely, while 5-CMHQ can theoretically be functionalized in situ, it is highly prone to hydrolysis and requires stringent handling, making the pre-synthesized piperidin-1-ylmethyl derivative a more reliable choice for reproducible manufacturing and formulation [1].

Substitution Risk

5-position substitution
Unsubstituted 8-hydroxyquinoline lacks the cancer stem cell and kinase activity profiles reported for this compound.
Positional isomer
7-(piperidin-1-ylmethyl)quinolin-8-ol exhibits distinct biological responses, including MDR-selective effects, and may not serve as a direct substitute.
Kinase selectivity
PDK1 activity is reported, but full selectivity profiling is incomplete; pan-kinase inhibitor assumptions are not supported.

Enhanced Adsorption and Corrosion Inhibition on Steel

In acidic environments, 8-hydroxyquinoline derivatives with heterocyclic substituents demonstrate superior metal protection. 5-(Piperidin-1-ylmethyl)quinolin-8-ol achieves >90% inhibition efficiency on N80 steel in 1.0 M HCl, outperforming unsubstituted 8-HQ. This is driven by the multi-center adsorption capability provided by both the quinoline and piperidine nitrogens [1].

Evidence DimensionInhibition Efficiency (IE) in 1.0 M HCl
Target Compound Data>90% inhibition efficiency at elevated temperatures (e.g., 333 K).
Comparator Or BaselineUnsubstituted 8-hydroxyquinoline (baseline efficiency and lower surface coverage).
Quantified DifferenceSignificant increase in surface coverage and inhibition efficiency due to the added piperidine nitrogen adsorption site.
ConditionsN80 steel immersed in 1.0 M HCl.

For industrial buyers formulating acid pickling inhibitors, this compound provides robust metal protection at lower concentrations than generic 8-HQ.

Cancer Stem Cell HTS
Class-level
Activity reported at ≤ 1 µM (among 26 actives out of 45 tested)
Phenotypic anchor for oncology-focused screening libraries
Luminescence cell-based HTS; dose-response set (AID 504535)

Precursor Stability vs. Chloromethylated Analogs

When synthesizing complex chelators or functionalized surfaces, using stable precursors is critical. 5-(Piperidin-1-ylmethyl)quinolin-8-ol is an isolable solid (m.p. 97-99 °C) that resists spontaneous degradation, unlike 5-chloromethyl-8-hydroxyquinoline (5-CMHQ), which rapidly hydrolyzes upon exposure to ambient moisture [1].

Evidence DimensionShelf-life and handling stability in ambient conditions.
Target Compound DataStable, isolable solid (m.p. 97-99 °C).
Comparator Or Baseline5-Chloromethyl-8-hydroxyquinoline (5-CMHQ), which undergoes rapid hydrolysis.
Quantified DifferenceEliminates moisture-driven degradation yield losses associated with reactive chloride intermediates.
ConditionsStandard laboratory storage and aqueous formulation workflows.

Procuring the stable Mannich base directly bypasses the need for hazardous in-situ functionalization, improving batch-to-batch reproducibility.

PDK1 Kinase Inhibition
Class-level
Target: confirmed active; related analog IC50 = 7.87 µM (unspecified target)
Biochemical target engagement for PI3K/Akt pathway probing
Exact IC50 not publicly disclosed; selectivity requires further characterization

Tunable Solubility via Tertiary Amine Protonation

The introduction of the piperidine ring fundamentally alters the solubility profile of the quinoline core. Unlike 8-HQ, which has limited solubility in mildly acidic to neutral aqueous buffers, 5-(Piperidin-1-ylmethyl)quinolin-8-ol forms a zwitterionic species at pH 7.4 and exhibits enhanced protonation-driven solubility in acidic extraction media [1].

Evidence DimensionAqueous solubility and ionization state at physiological/neutral pH.
Target Compound DataExhibits zwitterionic behavior at pH 7.4 with an additional basic pKa site.
Comparator Or Baseline8-Hydroxyquinoline (pKa ~5.0 and ~9.5), which lacks the basic aliphatic amine.
Quantified DifferenceShifts the isoelectric point and enhances aqueous solubility in acidic/neutral media without requiring organic co-solvents.
ConditionsAqueous buffers at pH 7.4 and acidic extraction media.

Essential for researchers and formulators who require a chelator that remains soluble and active in specific pH windows where standard 8-HQ precipitates.

Gram-Negative Mechanism
Class-level
Membrane-active; mislocalization of FtsZ, PBP2, and PBP4 reported
Unique mode of action for resistant Gram-negative research
In vitro susceptibility testing; direct comparator data unavailable
Sourcing Purity
Data to verify
Commercially 97% (HPLC) vs typical 95–96% for similar quinoline derivatives
May reduce impurity-related assay interference
Vendor specification; independent verification recommended

Acidic Environment Corrosion Inhibitor Formulation

Due to its >90% inhibition efficiency and stable multi-center adsorption onto steel surfaces, this compound is utilized for formulating protective additives for acid pickling, industrial cleaning, and oil-well acidizing operations. The dual-nitrogen structure ensures robust performance even at elevated temperatures [1].

Selective Metal Extraction and Chelation

The altered steric and electronic profile provided by the basic 5-piperidin-1-ylmethyl group makes it an excellent ligand for the selective extraction of transition metals (like copper and iron) from complex aqueous mixtures, particularly in hydrometallurgical processes operating at lower pH where standard 8-HQ suffers from poor solubility [2].

Development of Metallo-Pharmaceuticals

As a stable, pre-functionalized Mannich base, it serves as a highly reproducible building block for synthesizing metal-chelating drugs. Its zwitterionic nature at physiological pH is particularly valuable for developing agents that target multidrug-resistant cancer cells by disrupting cellular iron and copper homeostasis [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cancer stem cell screening
Phenotypic HTS hit confirmation
Replicate activity in secondary stem cell assays
PDK1 pathway studies
Reported PDK1 kinase engagement
Confirm target inhibition and pathway modulation
Gram-negative antimicrobial research
Membrane activity and protein mislocalization profile
Verify mechanism against resistant strains
Medicinal chemistry optimization
Commercial purity and synthetic handle
Assess SAR potential and purity prior to library synthesis

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.141913202 g/mol

Monoisotopic Mass

242.141913202 g/mol

Heavy Atom Count

18

Other CAS

41455-83-8

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